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Compound of Interest

Compound Name:
4-Acetoxy-3-methoxycinnamic

acid

Cat. No.: B1236988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Acetoxy-3-
methoxycinnamic acid. Due to the limited availability of direct experimental spectra for this

specific compound, this guide presents a combination of predicted data based on closely

related analogs and established analytical methodologies. All quantitative data is summarized

for clarity, and detailed experimental protocols are provided for key analytical techniques.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-Acetoxy-3-
methoxycinnamic acid. These predictions are derived from the analysis of structurally similar

compounds, including ferulic acid, 4-methoxycinnamic acid, and other cinnamic acid

derivatives.

Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Acetoxy-3-methoxycinnamic acid
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

-COOH 12.0 - 13.0 Singlet (broad) -

Ar-H (position 2) ~7.3 Doublet ~1.8

Ar-H (position 6) ~7.1 Doublet of doublets ~8.2, 1.8

Ar-H (position 5) ~7.0 Doublet ~8.2

=CH- (α to COOH) ~6.4 Doublet ~16.0

=CH- (β to COOH) ~7.7 Doublet ~16.0

-OCH₃ ~3.9 Singlet -

-OCOCH₃ ~2.3 Singlet -

Note: Predicted values are based on typical chemical shifts for similar functional groups and

substitution patterns on a cinnamic acid scaffold.

Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Acetoxy-3-methoxycinnamic acid
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

-C=O (acid) ~168

-C=O (acetate) ~169

Ar-C (position 1) ~127

Ar-C (position 2) ~112

Ar-C (position 3) ~152

Ar-C (position 4) ~141

Ar-C (position 5) ~123

Ar-C (position 6) ~124

=CH- (α to COOH) ~118

=CH- (β to COOH) ~145

-OCH₃ ~56

-OCOCH₃ ~21

Note: Predicted values are based on established substituent effects on the chemical shifts of

aromatic and olefinic carbons.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 4-Acetoxy-3-methoxycinnamic acid
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H (Carboxylic acid) 3300 - 2500 Broad, Strong

C-H (Aromatic/Vinylic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=O (Carboxylic acid) 1710 - 1680 Strong

C=O (Ester) 1770 - 1750 Strong

C=C (Alkene) 1640 - 1620 Medium

C=C (Aromatic) 1600, 1515 Medium

C-O (Ester/Ether) 1250 - 1100 Strong

Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.

Mass Spectrometry (MS) Data
While experimental mass spectra are not readily available, predicted data for protonated and

other adducts of 4-acetoxy-3-methoxycinnamic acid (C₁₂H₁₂O₅, Exact Mass: 236.0685) can

be found in databases.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 4-Acetoxy-3-methoxycinnamic acid
Adducts

Adduct Predicted m/z

[M+H]⁺ 237.0758

[M+Na]⁺ 259.0577

[M+K]⁺ 275.0316

[M-H]⁻ 235.0612

Source: Predicted data from computational sources.
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Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize

cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of

solvent depends on the solubility of the compound.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a standard probe.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14

ppm).

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the
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residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to

ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

The solvent should be compatible with the ionization technique.
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Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Data Acquisition (ESI):

Infuse the sample solution directly into the ESI source or introduce it via a liquid

chromatography (LC) system.

Acquire mass spectra in both positive and negative ion modes to observe different

adducts.

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion of interest and inducing fragmentation.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the

compound from the mass-to-charge ratio (m/z) of the molecular ion and its adducts. The

fragmentation pattern from MS/MS experiments can be used to confirm the structure.

Visualizations
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis and

characterization of a chemical compound like 4-Acetoxy-3-methoxycinnamic acid.
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Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical

compound.

To cite this document: BenchChem. [Spectral Data Analysis of 4-Acetoxy-3-methoxycinnamic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236988#spectral-data-for-4-acetoxy-3-
methoxycinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

